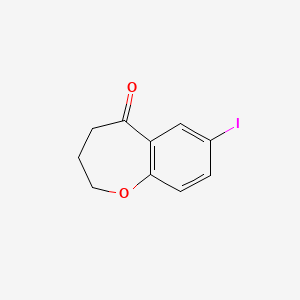

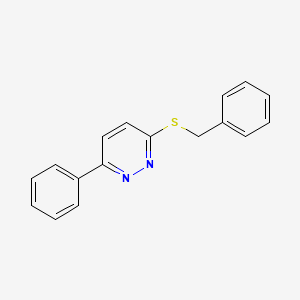

![molecular formula C22H21N5O3S2 B2509371 2-(1,3-二甲基-2,4-二氧代-7-噻吩-2-基嘧啶并[4,5-d]嘧啶-5-基)硫烷基-N-(2,5-二甲苯基)乙酰胺 CAS No. 847191-62-2](/img/structure/B2509371.png)

2-(1,3-二甲基-2,4-二氧代-7-噻吩-2-基嘧啶并[4,5-d]嘧啶-5-基)硫烷基-N-(2,5-二甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide" is a complex molecule that likely contains a pyrimidine core structure, which is a common feature in many biologically active compounds. The molecule includes various functional groups such as sulfanyl, acetamide, and thiophene, which could contribute to its chemical behavior and potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds, as described in the provided papers, involves the alkylation of thiouracils, which suggests that a similar approach could be used for the synthesis of the compound . Specifically, the alkylation process takes place at the sulfur atom, indicating that the sulfanyl group in the target compound could be introduced through a similar reaction. The synthesis of such compounds is often carried out in solvents like DMF, which could also be applicable for the synthesis of the compound under analysis .

Molecular Structure Analysis

The molecular structure of related compounds features a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, which is a significant aspect of the molecular structure as it can influence the overall shape and reactivity of the molecule. The pyrimidine ring's inclination to the benzene ring in the related structures is also noteworthy, as it could affect the electronic distribution and potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions involving related compounds, such as the anti-HIV-1 activity of pyrimidin-4(3H)-one derivatives, suggest that the compound may also exhibit biological activity. The presence of various substituents on the pyrimidine ring can significantly alter the compound's reactivity and interaction with biological molecules. The virus-inhibiting properties of the related compounds indicate that the compound under analysis could potentially be explored for similar biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound "2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide" are not detailed in the provided papers, the properties of related compounds can provide some insights. The solubility, melting point, and stability of the compound could be influenced by the presence of the acetamide group and the overall molecular conformation. The intramolecular hydrogen bonding observed in related structures could also impact the compound's solubility and crystalline properties .

科学研究应用

晶体学和分子结构

研究重点在于理解相关化合物的晶体结构和分子构象。例如,对 2-[(4,6-二氨基嘧啶-2-基)硫烷基]乙酰胺的研究揭示了这些化合物折叠构象的分子折叠和分子内氢键稳定性的见解,这可能与理解目标化合物的结构特性有关 (S. Subasri 等人,2016; S. Subasri 等人,2017)。

放射化学和成像

该化合物的类似物已被探索其在放射化学和成像中的潜力。例如,与该化合物相关的 DPA-714 及其衍生物已被研究用于用氟-18 标记,以使用正电子发射断层扫描术 (PET) 进行体内成像,证明了此类化合物在生物医学成像中的用途 (F. Dollé 等人,2008)。

抗惊厥活性

对 4,6-二甲基-2-硫代嘧啶的硫代酰胺衍生物的研究揭示了它们作为抗惊厥药的潜力。这表明类似的化合物可能具有神经保护或神经调节作用,突出了在神经系统疾病中的可能应用 (H. Severina 等人,2020)。

抗菌活性

由与目标化合物相关的分子合成的嘧啶-三唑衍生物的抗菌活性已针对选定的细菌和真菌菌株进行了研究,为开发新的抗菌剂提供了基础 (J.J. Majithiya 等人,2022)。

抗炎和镇痛剂

由与该化合物相关的紫苏酮和海林酮合成的新的衍生物显示出有希望的抗炎和镇痛活性。这些研究表明在控制疼痛和炎症方面具有潜在的治疗应用 (A. Abu‐Hashem 等人,2020)。

胸苷酸合成酶的抗叶酸抑制剂

作为胸苷酸合成酶潜在抑制剂的新型 2-氨基-4-氧代-5-取代-吡咯并[2,3-d]嘧啶的合成研究突出了该化合物在开发抗肿瘤和抗菌剂方面的相关性,指出了其在癌症和感染控制中的用途 (A. Gangjee 等人,1996)。

未来方向

属性

IUPAC Name |

2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3S2/c1-12-7-8-13(2)14(10-12)23-16(28)11-32-20-17-19(26(3)22(30)27(4)21(17)29)24-18(25-20)15-6-5-9-31-15/h5-10H,11H2,1-4H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYUWMHVDTWMFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

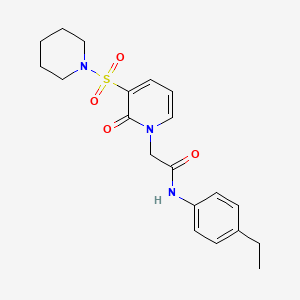

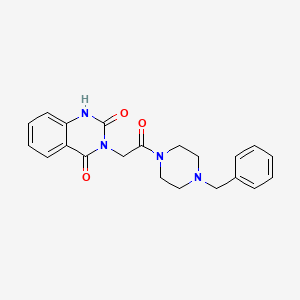

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide](/img/structure/B2509289.png)

![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B2509290.png)

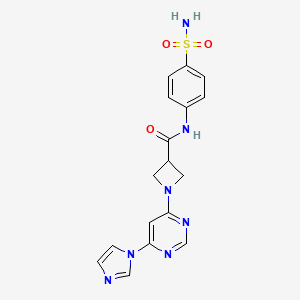

![N-(2-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509295.png)

![4-Fluorobenzo[b]thiophen-2-ylboronic acid](/img/structure/B2509299.png)

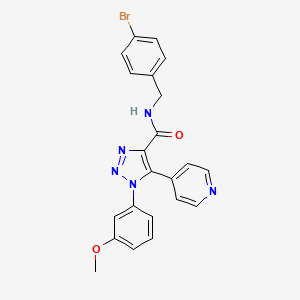

![7-Chloro-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2509302.png)

![4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid](/img/structure/B2509304.png)

![2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2509310.png)